Toxiferine I dichloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

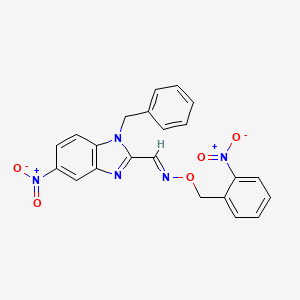

Toxiferine I dichloride is a highly toxic plant alkaloid derived from several plant species, including Strychnos toxifera and Chondrodendron tomentosum . It is known for its potent neuromuscular blocking properties and has historically been used as an arrow poison by indigenous peoples in South America . The compound functions as an acetylcholine receptor antagonist, leading to paralysis by blocking the transmission of nerve impulses to muscles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Toxiferine I involves complex extraction processes from plant sources. Historically, the compound was first isolated and characterized in 1941 by Wieland, Bähr, and Witkop . The isolation process is challenging due to the complexity of curare, which contains many different alkaloids . In 1949, King was able to isolate 12 different types of toxiferines (I to XII) .

Industrial Production Methods

The compound is typically prepared in small quantities for research purposes rather than large-scale industrial production .

Análisis De Reacciones Químicas

Types of Reactions

Toxiferine I undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions involving Toxiferine I include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The specific conditions depend on the desired modification and the target application.

Major Products Formed

The major products formed from the reactions of Toxiferine I include various analogues with modified pharmacological properties . These analogues are studied for their potential use in medicine and other fields.

Aplicaciones Científicas De Investigación

Toxiferine I dichloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:

Neuromuscular Blocking Agents: Toxiferine I is studied for its potential use as a neuromuscular blocking agent in medical procedures.

Pharmacological Research: The compound is used to study the mechanisms of acetylcholine receptor antagonists and their effects on the nervous system.

Drug Development: Researchers explore the potential of Toxiferine I analogues for developing new drugs with improved efficacy and safety profiles.

Mecanismo De Acción

Toxiferine I exerts its effects by acting as an acetylcholine receptor antagonist . It binds to the acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses to muscles . This leads to paralysis, which can be reversed by agents such as neostigmine . The compound’s mechanism of action is similar to that of other non-depolarizing curare alkaloids .

Comparación Con Compuestos Similares

Similar Compounds

Toxiferine I is similar to other curare alkaloids, such as tubocurarine . Both compounds are derived from plant sources and have potent neuromuscular blocking properties .

Uniqueness

Toxiferine I is unique due to its high potency, being approximately 170 times more potent than tubocurarine . This makes it a valuable compound for studying the effects of acetylcholine receptor antagonists and developing new pharmacological agents .

Propiedades

Número CAS |

6696-58-8 |

|---|---|

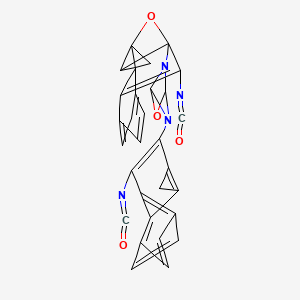

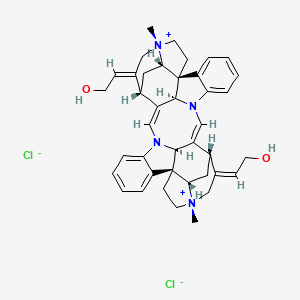

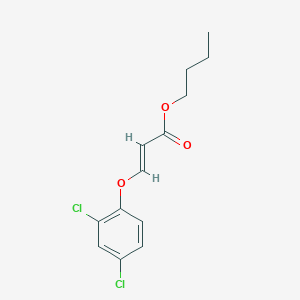

Fórmula molecular |

C40H46Cl2N4O2 |

Peso molecular |

685.7 g/mol |

Nombre IUPAC |

(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride |

InChI |

InChI=1S/C40H46N4O2.2ClH/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45;;/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3;2*1H/q+2;;/p-2/b25-11-,26-12-,29-21-,30-22-;;/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-;;/m0../s1 |

Clave InChI |

UAMHUVZCGJSLHZ-UOXMBZERSA-L |

SMILES isomérico |

C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] |

SMILES canónico |

C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16.[Cl-].[Cl-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)